1-((Chloromethyl)sulfonyl)-2-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Chloromethyl)sulfonyl)-2-methylpiperidine is an organic compound that belongs to the class of sulfonyl derivatives It is characterized by the presence of a chloromethyl group attached to a sulfonyl moiety, which is further connected to a 2-methylpiperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Chloromethyl)sulfonyl)-2-methylpiperidine typically involves the reaction of 2-methylpiperidine with chloromethylsulfonyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2-Methylpiperidine+Chloromethylsulfonyl chloride→this compound
The reaction is usually conducted in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-((Chloromethyl)sulfonyl)-2-methylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding sulfonyl derivatives.
Oxidation Reactions: The compound can undergo oxidation to form sulfone derivatives.
Reduction Reactions: Reduction of the sulfonyl group can yield sulfide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of sulfonyl azides, sulfonyl thiocyanates, and sulfonyl amines.
Oxidation Reactions: Formation of sulfone derivatives.
Reduction Reactions: Formation of sulfide derivatives.
Scientific Research Applications
1-((Chloromethyl)sulfonyl)-2-methylpiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl group.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-((Chloromethyl)sulfonyl)-2-methylpiperidine involves the reactivity of its sulfonyl group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and enzymes. This reactivity is exploited in various biochemical assays to study enzyme activity and protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-4-((chloromethyl)sulfonyl)methylbenzene
- 1-((Chloromethyl)sulfonyl)methyl-3-(trifluoromethyl)benzene
- Pyrrolidine derivatives
Uniqueness
1-((Chloromethyl)sulfonyl)-2-methylpiperidine is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. The presence of the piperidine ring enhances its stability and solubility, making it a valuable compound in various applications.
Properties
Molecular Formula |
C7H14ClNO2S |
---|---|
Molecular Weight |
211.71 g/mol |
IUPAC Name |
1-(chloromethylsulfonyl)-2-methylpiperidine |
InChI |
InChI=1S/C7H14ClNO2S/c1-7-4-2-3-5-9(7)12(10,11)6-8/h7H,2-6H2,1H3 |
InChI Key |
OPPOYUTUVBYYPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.